5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-Chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The phenyl ring attached to the sulfonamide nitrogen is substituted with a methyl group at the 4-position and a 2-oxopiperidin-1-yl moiety at the 3-position.
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-11-5-6-12(10-13(11)19-9-3-2-4-15(19)20)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVDMZNEXPELEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated aromatic compound.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as Factor Xa, which plays a crucial role in blood coagulation.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Pharmacological Targets
The compound shares structural motifs with several sulfonamide-based molecules, which are compared below:
Table 1: Key Structural Analogs and Their Targets
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | FX5 | Rivaroxaban | 404964-12-1 |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol* | 414.8 | 435.88 | 443.02 |
| LogP (Predicted) | 3.2 | 4.1 | 1.5 | 4.8 |
| Hydrogen Bond Donors | 2 | 1 | 3 | 2 |
| Solubility (mg/mL) | Moderate | Low | High | Low |
| Metabolic Stability | High (cyclic amide) | Moderate | High | Moderate |
*Estimated based on structural similarity.
- Rivaroxaban ’s high solubility and low LogP are optimized for rapid absorption, a trait linked to its clinical success as an oral anticoagulant .
Biological Activity
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. The compound's structure includes a chloro group, a piperidinyl moiety, and a thiophene ring, which contribute to its pharmacological properties. This article focuses on its biological activity, particularly its role as an anticoagulant through inhibition of Factor Xa (FXa).
The primary biological activity of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is its function as a direct inhibitor of FXa, an essential enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, leading to decreased fibrin formation and clotting. This mechanism positions it as a potential therapeutic agent in anticoagulation therapy, akin to other FXa inhibitors like apixaban and rivaroxaban.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : High
- Clearance : Low
- Volume of Distribution : Small
These properties suggest that the compound can maintain effective concentrations in the bloodstream for prolonged periods, enhancing its therapeutic potential .
Biological Activity Overview
| Activity | Details |
|---|---|
| Target Enzyme | Factor Xa (FXa) |
| Inhibition Type | Competitive inhibitor |
| Effect on Coagulation | Reduces thrombin generation and fibrin clot formation |
| Potential Applications | Anticoagulation therapy |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide in various experimental models:
-
Anticoagulant Efficacy :
- In vitro studies demonstrated that the compound effectively inhibited FXa activity in human plasma assays, leading to significant reductions in thrombin levels.
- Animal models showed that administration of the compound resulted in prolonged clotting times, indicating its potential utility in preventing thrombosis.
- Comparative Studies :
-
Toxicological Assessments :
- Toxicological evaluations revealed that the compound has a low incidence of adverse effects at therapeutic doses, supporting its development as a safe anticoagulant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
